

# Cell Permeability of Syk Inhibitor II Hydrochloride: Application Notes and Protocols

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## Compound of Interest

Compound Name: Syk Inhibitor II hydrochloride

Cat. No.: B11819883

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## Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, making it a critical target in the development of therapies for autoimmune diseases, allergic reactions, and certain cancers.<sup>[1][2][3]</sup> **Syk Inhibitor II hydrochloride** is a potent, selective, and ATP-competitive inhibitor of Syk.<sup>[4]</sup> Its efficacy in cellular and in vivo models is contingent on its ability to cross the cell membrane and engage its intracellular target. These application notes provide a summary of the cell permeability characteristics of **Syk Inhibitor II hydrochloride**, detailed protocols for assessing the permeability of small molecules, and a visualization of the relevant biological pathway.

While direct quantitative permeability coefficients for **Syk Inhibitor II hydrochloride** are not readily available in the public domain, its demonstrated activity in various cell-based assays, such as the inhibition of 5-HT release in RBL-2H3 cells, strongly indicates its cell-permeable nature.<sup>[4]</sup> For comparative purposes, data for another potent Syk inhibitor, BI 1002494, is included.

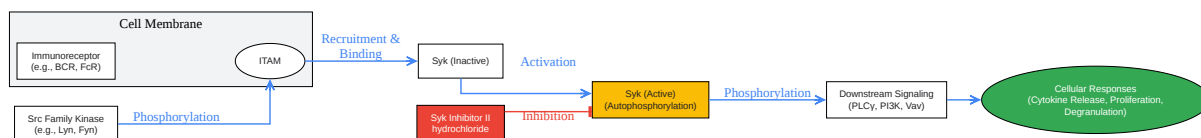
## Data Presentation

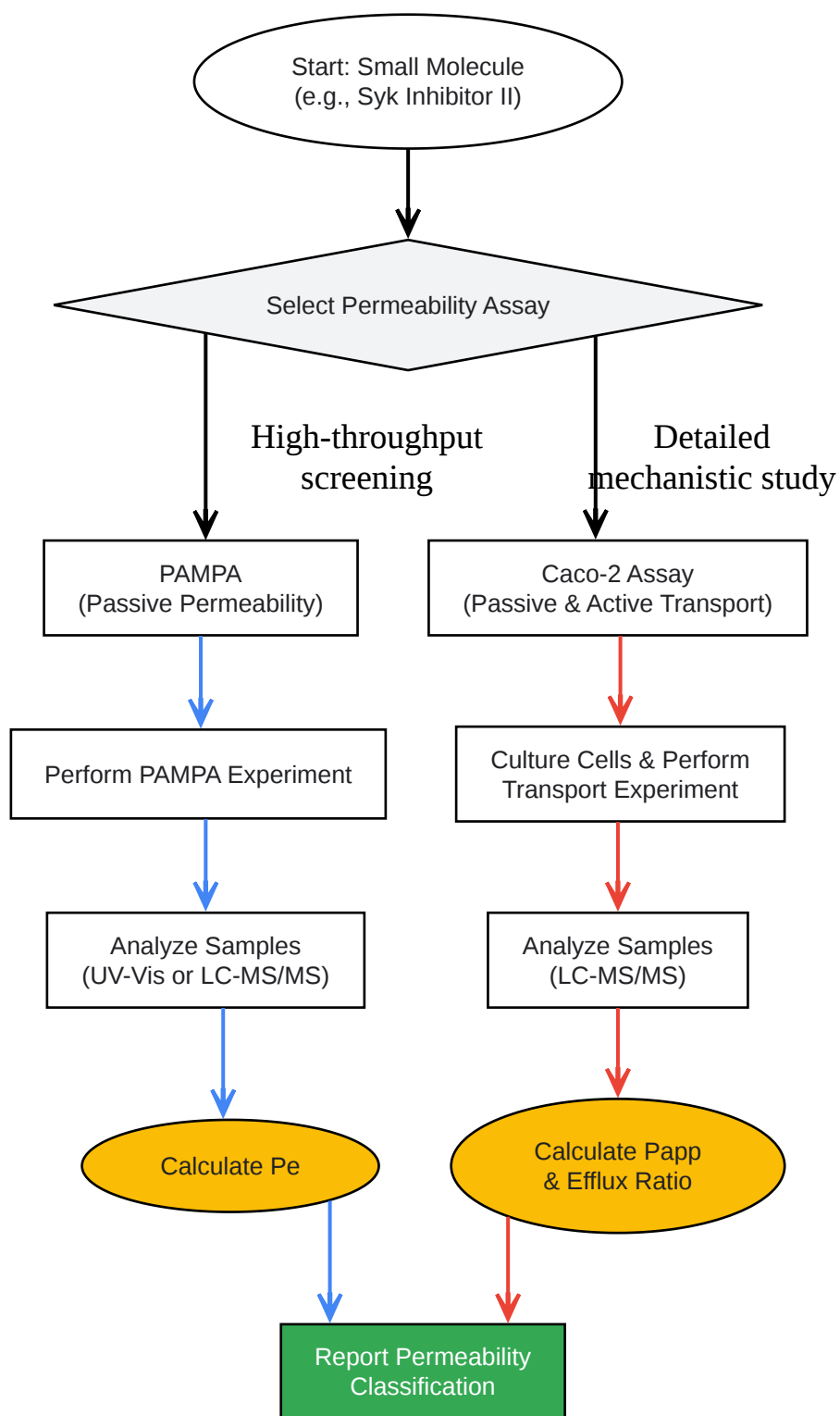
The following table summarizes the available inhibitory activity and cell permeability data for **Syk Inhibitor II hydrochloride** and a comparator Syk inhibitor.

Compound	Target	IC50 (in vitro)	Cell-Based Assay	Caco-2 Permeability (Papp)	Efflux Ratio	Reference
Syk Inhibitor II hydrochloride	Syk	41 nM	IC50 = 460 nM (5-HT release in RBL-2H3 cells)	Data not available	Data not available	[4]
PKCε	5.1 μM	[4]				
PKCβII	11 μM	[4]				
ZAP-70	11.2 μM	[4]				
Btk	15.5 μM	[4]				
Itk	22.6 μM	[4]				
BI 1002494	Syk	0.8 nM	IC50 = 115 nM (CD63 expression in human whole blood)	30 x 10 <sup>-6</sup> cm/s	2.8	

## Signaling Pathway

The diagram below illustrates the canonical Syk signaling pathway, which is initiated by the engagement of immunoreceptors. **Syk Inhibitor II hydrochloride** acts by competitively binding to the ATP-binding site of Syk, thereby preventing its activation and the subsequent downstream signaling cascade.





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